N-Boc-2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C9H12BrN3O2 and a molecular weight of approximately 274.11 g/mol. It features a bromine atom at the 5-position and an amino group at the 2-position of a pyrimidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and reactivity in various
While some chemical suppliers offer Tert-butyl (5-bromopyrimidin-2-YL)carbamate, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be either a niche intermediate in a larger synthesis or a relatively new compound yet to be explored in depth.
Given the presence of a pyrimidine ring and a carbamate functional group, Tert-butyl (5-bromopyrimidin-2-YL)carbamate could be relevant to research areas like:
The synthesis of N-Boc-2-Amino-5-bromopyrimidine typically involves the following steps:
N-Boc-2-Amino-5-bromopyrimidine finds applications in:
Interaction studies involving N-Boc-2-Amino-5-bromopyrimidine focus on its reactivity with various nucleophiles due to its electrophilic nature stemming from the bromine substituent. These studies help elucidate its potential as a building block in complex organic syntheses and its interactions with biological targets.
N-Boc-2-Amino-5-bromopyrimidine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 | 0.78 |
tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate | 1235451-38-3 | 0.65 |
5-Bromo-2-(2-methoxyethylamino)pyrimidine | 886365-79-3 | 0.63 |
5-Bromo-N-methylpyrimidin-2-amine | 31402-54-7 | 0.62 |
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | 914347-79-8 | 0.60 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. N-Boc-2-Amino-5-bromopyrimidine's unique combination of bromine substitution and Boc protection sets it apart, making it particularly useful for targeted synthetic applications.